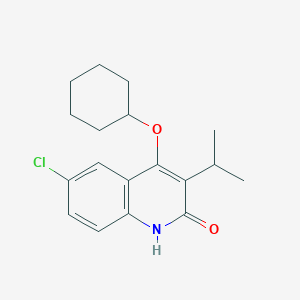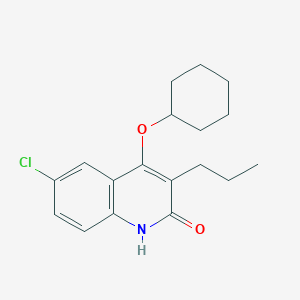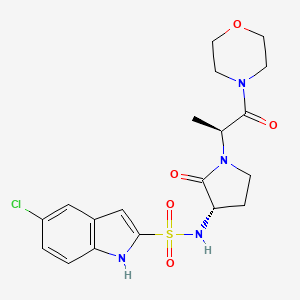
S-Nonyl-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Nonyl-cysteine is an organic compound belonging to the class of L-cysteine-S-conjugates It is characterized by the presence of a nonyl group attached to the sulfur atom of cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Nonyl-cysteine typically involves the conjugation of a nonyl group to the sulfur atom of cysteine. One common method is the reaction of cysteine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: S-Nonyl-cysteine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives of this compound.
Applications De Recherche Scientifique
S-Nonyl-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-Nonyl-cysteine involves its interaction with various molecular targets and pathways. It can conjugate with glutathione, a key antioxidant in cells, thereby influencing oxidative stress and cellular redox balance. The compound may also interact with enzymes such as glutathione S-transferase, affecting their activity and function.
Comparaison Avec Des Composés Similaires
S-Allyl-cysteine: Another L-cysteine-S-conjugate with an allyl group.
S-Methyl-cysteine: Contains a methyl group attached to the sulfur atom.
S-Benzyl-cysteine: Features a benzyl group on the sulfur atom.
Comparison: S-Nonyl-cysteine is unique due to the presence of a longer nonyl chain, which can influence its hydrophobicity and interaction with biological membranes. This distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propriétés
Formule moléculaire |
C12H25NO2S |
|---|---|
Poids moléculaire |
247.40 g/mol |
Nom IUPAC |
(2R)-2-amino-3-nonylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H25NO2S/c1-2-3-4-5-6-7-8-9-16-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
NYQGIUKEPYHDNY-NSHDSACASA-N |
SMILES isomérique |
CCCCCCCCCSC[C@@H](C(=O)O)N |
SMILES canonique |
CCCCCCCCCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)

![Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate](/img/structure/B10757165.png)


![N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide](/img/structure/B10757183.png)
![8-(6-Bromo-benzo[1,3]dioxol-5-ylsulfanyl)-9-(3-isopropylamino-propyl)-adenine](/img/structure/B10757187.png)


![7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine](/img/structure/B10757205.png)
![4-[(Cyclopropylethynyl)oxy]-6-fluoro-3-isopropylquinolin-2(1H)-one](/img/structure/B10757213.png)

